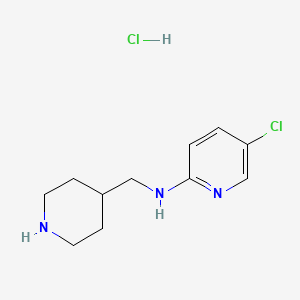
5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyridin-2-amine and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Nucleophilic Aromatic Substitution (NAS)
The chloro group at position 5 undergoes substitution reactions with nucleophiles due to the electron-withdrawing nature of the pyridine ring. For example:
These reactions typically follow an SNAr mechanism, facilitated by the electron-deficient pyridine ring activating the chloro group toward nucleophilic displacement .
Salt Formation and Acid-Base Reactions
The compound’s tertiary amine reacts with hydrochloric acid to form the hydrochloride salt, enhancing solubility. Key equilibria include:
-
Protonation :
C11H15ClN3+HCl→C11H16Cl2N3This reaction occurs under ambient conditions in polar solvents like water or methanol.
-
Deprotonation :
Treatment with NaOH regenerates the free base, enabling further functionalization.
Reductive Amination
The primary amine group participates in reductive amination with aldehydes/ketones:
This reaction expands the compound’s utility in medicinal chemistry for introducing diverse alkyl/aryl groups .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-coupling reactions:
These reactions enable aryl/heteroaryl group introduction at position 5, enhancing structural diversity .
Oxidation and Reduction
-
Oxidation :
The amine group oxidizes to a nitroso derivative using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane . -
Reduction :
Catalytic hydrogenation (H2
, Pd/C) reduces the pyridine ring to piperidine, though this is rarely employed due to loss of aromaticity.
Complexation with Metals
The pyridine nitrogen and amine group act as ligands for transition metals:
| Metal Salt | Conditions | Application | Source |
|---|---|---|---|
| Cu(NO3 | |||
| )2 | |||
| Methanol, room temperature | Catalysis in Ullmann coupling reactions | ||
| FeCl3 |
text| Ethanol, reflux | Synthesis of magnetic nanoparticles |[8][11] |
Key Reactivity Insights
-
The chloro group is the most reactive site, participating in NAS and cross-coupling.
-
The amine group enables salt formation, reductive amination, and metal coordination.
-
The piperidine moiety influences steric and electronic properties, moderating reaction rates .
Experimental data emphasize the compound’s versatility in synthesizing pharmacologically active derivatives, particularly in kinase inhibitor development .
科学研究应用
5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride
- 3-Methyl-1-(2-(piperazin-1-yl)ethyl)pyridin-2(1H)-one hydrochloride
- 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethan-1-amine hydrochloride
Uniqueness
5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a chloro group and a piperidin-4-ylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
生物活性
5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride, a compound with potential therapeutic applications, has garnered attention in various biochemical studies. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential therapeutic effects based on diverse research findings.
| Property | Value |
|---|---|
| Chemical Formula | C11H17ClN3 |
| Molecular Weight | 262.18 g/mol |
| CAS Number | 2680615-50-1 |
| MDL Number | Not specified |
| Appearance | Solid |
Antibacterial Activity
Research has indicated that compounds similar to 5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine exhibit significant antibacterial properties. A study examining various piperidine derivatives found that modifications in their structure could enhance their effectiveness against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Compounds with halogen substitutions demonstrated strong antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- The presence of electron-donating and electron-withdrawing groups on the piperidine ring increased antibacterial efficacy .
Antifungal Activity
In addition to antibacterial properties, the compound also shows antifungal activity. Similar piperidine derivatives have been tested against fungal strains, revealing promising results.
Antifungal Efficacy:
- Some derivatives exhibited MIC values against Candida albicans ranging from 16.69 to 78.23 µM .
- The compound's structure influences its antifungal potency, suggesting that specific substitutions can enhance its effectiveness against fungal infections .
The mechanism through which 5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with bacterial and fungal cell membranes or specific metabolic pathways, disrupting their functions.
Case Studies and Research Findings
- Study on Piperidine Derivatives :
-
Antimicrobial Activity Assessment :
- Another study assessed the antimicrobial properties of several compounds, including those related to 5-Chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine. The results indicated that certain derivatives could effectively inhibit both bacterial and fungal strains, supporting the potential therapeutic use of this compound .
属性
分子式 |
C11H17Cl2N3 |
|---|---|
分子量 |
262.18 g/mol |
IUPAC 名称 |
5-chloro-N-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClN3.ClH/c12-10-1-2-11(15-8-10)14-7-9-3-5-13-6-4-9;/h1-2,8-9,13H,3-7H2,(H,14,15);1H |
InChI 键 |
YEUATCIFFAKDJP-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CNC2=NC=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















